molecular formula C11H20Si B8444067 1-Methyl-(1-heptynyl)silacyclobutane

1-Methyl-(1-heptynyl)silacyclobutane

Cat. No.: B8444067
M. Wt: 180.36 g/mol
InChI Key: HPFZOCFBJOJRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-(1-heptynyl)silacyclobutane is a useful research compound. Its molecular formula is C11H20Si and its molecular weight is 180.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

1-hept-1-ynyl-1-methylsiletane

InChI

InChI=1S/C11H20Si/c1-3-4-5-6-7-9-12(2)10-8-11-12/h3-6,8,10-11H2,1-2H3

InChI Key

HPFZOCFBJOJRLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#C[Si]1(CCC1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-heptyne (2.62 mL, 1.91 g, d=0.7328, 20.0 mmol) in n-hexane (7 mL) was added a solution of DIBAL-H (20 mL, 1.0 M in n-hexane, 20.0 mmol 1.0 equiv) at −78° C. The reaction mixture was heated at 50° C. for 2 h, then was cooled to 0° C. 1-Chloro-1-methylsilacyclobutane (2.41 g, 20.0 mmol, 1.0 equiv) was added dropwise with syringe to the reaction mixture at 0° C., which was stirred for 48 h at 50° C. Cold water (1.28 mL, 71 mmol, 3.5 equiv) was added to the action solution carefully at 0° C. The resulting white suspension was filtered through Celite and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography (SiO2, pentane) and distillation to afford 2.96 g (81%) of (E)-1 as a colorless oil. 1-Methyl-(1-heptynyl)silacyclobutane (145 mg, 8%) was also isolated after column chromatography.
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2.62 mL
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20 mL
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7 mL
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2.41 g
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1.28 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-heptyne (1.31 mL, d=0.7238, 0.960 g, 10.0 mmol) in Et2O (10 mL) was added a solution of MeLi (9.43 mL, 1.06 M in Et2O, 1.0 equiv) at −78° C. After being stirred for 3 h, 1-chloro-1-methylsilacyclobutane (1.16 mL, 1.0 equiv) was added dropwise to the reaction solution at the same temperature, which was then stirred for another 5 h. The reaction mixture was quenched with H2O (10 mL) and then was extracted with pentane (3×25 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo to afford the crude product, which was purified by column chromatography (SiO2, pentane) and Kugelrohr distillation to afford 1.66 g (92%) of 1-(1heptynyl)-1-methylsilacyclobutane as colorless oil
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1.31 mL
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9.43 mL
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10 mL
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1.16 mL
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